Parsaclisib (INCB050465) is a next-generation, potent, and highly selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor. [] It is being investigated as a potential therapeutic agent for various hematologic malignancies of B-cell origin. [] Parsaclisib belongs to the class of kinase inhibitors and is structurally distinct from first-generation PI3Kδ inhibitors. [] It has shown encouraging anti-tumor activity and reduced hepatotoxicity compared to first-generation PI3Kδ inhibitors in preclinical and clinical studies. [, ]
Parsaclisib, also known as INCB050465, is a next-generation phosphoinositide 3-kinase delta inhibitor developed primarily for the treatment of various B-cell malignancies. It is characterized by its potent and selective inhibition of phosphoinositide 3-kinase delta, a key enzyme involved in cell signaling pathways that regulate cell growth, survival, and metabolism. The compound was synthesized to overcome the limitations of first-generation inhibitors, particularly concerning hepatotoxicity associated with earlier drugs like idelalisib .
Parsaclisib is classified as a small molecule drug targeting the phosphoinositide 3-kinase delta pathway. It was discovered through a medicinal chemistry effort aimed at creating a structurally diverse candidate with improved pharmacological properties. The compound is currently under investigation for its efficacy in treating relapsed or refractory B-cell lymphomas and other hematological malignancies .
The synthesis of parsaclisib involves the creation of a unique pyrazolopyrimidine hinge-binder structure, which distinguishes it from other inhibitors in its class. The synthetic route includes breaking the thiazole ring of precursor compounds and forming a bicyclic heterocycle. This modification enhances its selectivity and potency against phosphoinositide 3-kinase delta while minimizing off-target effects .
Key steps in the synthesis include:
The molecular formula of parsaclisib is , with a molecular weight of approximately 408.88 g/mol. Its InChIKey is ZQPDJCIXJHUERQ-QWRGUYRKSA-N, indicating its unique chemical structure.
The compound features:
Parsaclisib engages in specific biochemical reactions that inhibit phosphoinositide 3-kinase delta activity. These reactions are critical in modulating signaling pathways involved in cell proliferation and survival.
The mechanism of action of parsaclisib involves the selective inhibition of phosphoinositide 3-kinase delta, leading to reduced activation of downstream signaling pathways such as AKT (protein kinase B). This inhibition results in:
Clinical studies have shown that parsaclisib effectively reduces tumor burden in patients with relapsed or refractory B-cell malignancies by targeting these pathways .
Parsaclisib exhibits several notable physical and chemical properties:
These properties contribute to its potential as an effective therapeutic agent with manageable side effects compared to earlier drugs .
Parsaclisib has shown promise in several clinical applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3